molecular formula C9H9NO3S B13724897 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione

4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione

Katalognummer: B13724897
Molekulargewicht: 211.24 g/mol
InChI-Schlüssel: YIFLZLYQRCQQEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione is a heterocyclic compound that features both an oxazolidine ring and a thienyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione typically involves the reaction of 3-methyl-2-thiophenemethanol with oxazolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione is unique due to the presence of both the oxazolidine ring and the thienyl group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H9NO3S

Molekulargewicht

211.24 g/mol

IUPAC-Name

4-[(3-methylthiophen-2-yl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H9NO3S/c1-5-2-3-14-7(5)4-6-8(11)13-9(12)10-6/h2-3,6H,4H2,1H3,(H,10,12)

InChI-Schlüssel

YIFLZLYQRCQQEI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=C1)CC2C(=O)OC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.